molecular formula C9H11ClFNO3 B2783467 (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride CAS No. 1810074-58-8

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride

Cat. No.: B2783467
CAS No.: 1810074-58-8
M. Wt: 235.64
InChI Key: BMJIRSBYZJOWGS-QRPNPIFTSA-N
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Description

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride (CAS: 1212897-30-7) is a chiral, fluorinated phenylglycine derivative of high interest in medicinal chemistry and pharmaceutical research . This compound serves as a critical synthetic intermediate and valuable chiral building block for the preparation of more complex, biologically active molecules . Its molecular structure, featuring a stereospecific (S)-configured alpha-amino acid core integrated with a 4-fluoro-3-methoxyphenyl moiety, makes it particularly useful for constructing compound libraries in drug discovery programs, especially for targeting neurological disorders and metabolic diseases where such scaffolds are prevalent . The incorporation of both fluorine and methoxy substituents on the aromatic ring can significantly influence a molecule's electronic properties, metabolic stability, and its ability to penetrate biological membranes, which are key parameters optimized during the drug development process . Researchers utilize this compound primarily as a key starting material (KSM) or advanced intermediate in the synthesis of potential therapeutic agents. Its chiral purity is essential for studying structure-activity relationships (SAR) and for the development of enantiomerically pure pharmaceuticals, as the (S)-configuration often confers distinct biological activity . While specific mechanistic data for this exact compound may be limited in the public domain, its structural features are commonly associated with molecules that interact with various enzymes and receptors, such as the peroxisome proliferator-activated receptors (PPARs), which are targets for metabolic disease therapeutics . This product is offered For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3.ClH/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJIRSBYZJOWGS-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H](C(=O)O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-3-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker reaction, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

    Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

    Formation of Hydrochloride Salt: Finally, the (S)-amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions. Common oxidants include:

ReagentConditionsProduct FormedNotes
Hydrogen peroxide (H₂O₂)Aqueous, pH 7–9Nitroso or hydroxylamine derivativesSelective oxidation at room temperature
Potassium permanganate (KMnO₄)Acidic or neutral mediaCarboxylic acid derivativesMay oxidize the α-carbon adjacent to the amino group

Key Insight : The electron-withdrawing fluorine atom on the aromatic ring stabilizes intermediates during oxidation, enhancing reaction efficiency.

Reduction Reactions

The compound participates in reductive processes targeting its amino or aromatic groups:

ReagentConditionsProduct Formed
Sodium borohydride (NaBH₄)Methanol, 0–25°CReduced amine derivatives
Catalytic hydrogenation (H₂/Pd-C)Ethanol, 50°CDehalogenation (removal of fluorine)

Mechanistic Note : The methoxy group (-OCH₃) directs electrophilic substitution patterns during reduction, favoring para positions relative to existing substituents.

Substitution Reactions

The fluorine atom at the 4-position and methoxy group at the 3-position undergo nucleophilic aromatic substitution (NAS):

Fluorine Substitution

ReagentConditionsProduct Formed
Ammonia (NH₃)High pressure, 120°C4-Amino-3-methoxyphenyl derivative
Thiophenol (C₆H₅SH)DMF, 80°C4-Thiophenyl analog

Methoxy Group Reactivity

The methoxy group can be demethylated under strong acidic conditions (e.g., HBr/AcOH) to yield phenolic derivatives.

Condensation Reactions

The amino and carboxylic acid groups enable peptide bond formation or Schiff base synthesis:

Reaction TypeReagentProduct
Amide formationDCC, NHS, EDCPeptide conjugates
Schiff base formationAldehydes/ketonesImine-linked derivatives

Example : Condensation with benzaldehyde forms a Schiff base, confirmed via IR spectroscopy (C=N stretch at ~1640 cm⁻¹).

Salt Formation and pH-Dependent Reactivity

As a hydrochloride salt, the compound exhibits pH-sensitive behavior:

  • Deprotonation : Above pH 5, the amino group becomes free (-NH₂), enhancing nucleophilicity.

  • Carboxylic acid reactivity : The -COOH group participates in esterification or amidation under acidic catalysis .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily involving:

  • Loss of HCl (hydrochloride dissociation).

  • Degradation of the methoxy group to CO₂ and H₂O .

Reaction Optimization Data

ParameterOptimal ValueImpact on Yield
Oxidation temperature25°C85–90% yield with H₂O₂
Substitution time6–8 hours>75% conversion with NH₃

Scientific Research Applications

Medicinal Chemistry

1. Fluorinated Drug Development
Fluorine atoms in drug molecules can significantly enhance their bioactivity and metabolic stability. The presence of fluorine in (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride suggests its potential as a lead compound in developing new pharmaceuticals. Fluorinated compounds constitute about 25% of small-molecule drugs currently in clinical use, indicating a strong trend towards the incorporation of fluorine for improved pharmacological properties .

2. Neuropharmacological Applications
Research indicates that compounds similar to (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride may act as substrates for amino acid transporters, which are crucial in neurotransmission processes. This compound could be investigated for its effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Biochemical Research

1. Enzyme Inhibition Studies
The compound's structural features may allow it to interact with specific enzymes or receptors. Preliminary studies could focus on evaluating its inhibitory effects on enzymes involved in amino acid metabolism or neurotransmitter synthesis, thus providing insights into its biochemical pathways and therapeutic potential.

2. Radiolabeling and Imaging
The ability to incorporate fluorine isotopes into the compound allows for its use in positron emission tomography (PET) imaging studies. This application is particularly relevant in tracking metabolic processes in vivo and could be beneficial in cancer research or neuroimaging .

Case Studies and Research Findings

Research has highlighted the importance of fluorinated compounds in drug design:

  • Fluorinated Amino Acids : Studies have shown that fluorinated analogs of amino acids can exhibit enhanced binding affinities to target proteins, which is crucial for drug efficacy .
  • Neurotransmitter Transporters : The role of amino acids as substrates for transporters has been documented extensively, with implications for understanding how modifications like fluorination can alter transport efficiency and specificity .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy group on the phenyl ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below summarizes critical distinctions between the target compound and its analogs:

Compound Name CAS Molecular Formula Substituents Form Molecular Weight (g/mol) Key Features
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride 1810074-58-8 C₉H₁₁ClFNO₃ 4-F, 3-OCH₃ Hydrochloride 235.64 Chiral S-configuration; dual substituents enhance electronic modulation
(S)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride 144744-41-2 C₈H₈ClFNO₂ 4-F Hydrochloride 205.61 Lacks methoxy group; simpler structure
2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid 1270315-04-2 C₉H₁₀FNO₃ 2-F, 4-OCH₃ Free acid 199.18 Substituent positions alter steric/electronic effects
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride 1956437-40-3 C₉H₁₀ClF₂NO₂ 2,4-diF Ester hydrochloride 241.63 Esterified carboxylate; dual fluorine substitution
2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid 1259981-29-7 C₁₀H₁₂FNO₃ 4-F, 3-OCH₃ Free acid 213.21 Propanoic acid backbone; longer chain

Physicochemical and Functional Comparisons

  • Electronic Effects: The 3-methoxy group in the target compound acts as an electron donor, increasing aromatic ring electron density compared to analogs with halogens only (e.g., CAS 144744-41-2) . This may enhance binding to electron-deficient biological targets.
  • Stereochemistry : The S-configuration is critical for enantioselective interactions, unlike racemic mixtures (e.g., ’s compounds) or R-enantiomers (e.g., CAS 1951425-23-2) .
  • Solubility : Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free acids or esters, facilitating in vitro studies .

Biological Activity

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride, commonly referred to as (S)-FMMA, is a chiral amino acid derivative with significant biological activity. This compound has garnered attention for its potential applications in pharmacology, particularly in the context of neurological research and therapeutic development.

  • Molecular Formula : C₉H₁₁ClFNO₃
  • Molecular Weight : 235.64 g/mol
  • CAS Number : 1810074-58-8
  • MDL Number : MFCD28977503

(S)-FMMA primarily acts as a modulator of glutamate receptors, which are critical in synaptic transmission and plasticity. The presence of the fluorine atom and methoxy group enhances its binding affinity to these receptors, potentially influencing various neurological processes including learning, memory formation, and neuroprotection .

Neuroprotective Effects

Research indicates that (S)-FMMA exhibits neuroprotective properties. It has been shown to mitigate excitotoxicity induced by excessive glutamate levels, which is a common pathological feature in neurodegenerative diseases. In vitro studies demonstrate that (S)-FMMA can reduce neuronal cell death in models of oxidative stress and excitotoxicity .

Synaptic Plasticity

(S)-FMMA has been implicated in enhancing synaptic plasticity, a fundamental mechanism underlying learning and memory. Studies suggest that this compound can facilitate long-term potentiation (LTP) in hippocampal neurons, thereby promoting synaptic strength and connectivity .

Enzyme Interaction

The compound has also been studied for its potential to inhibit specific enzymes involved in neurotransmitter metabolism. By modulating these enzymatic activities, (S)-FMMA could influence neurotransmitter levels and contribute to its neuroprotective effects .

Case Studies and Experimental Data

  • Neuroprotection Against Excitotoxicity :
    • In a study involving cultured neurons exposed to high glutamate concentrations, treatment with (S)-FMMA resulted in a significant reduction in cell death compared to untreated controls. The protective effect was attributed to the compound's ability to inhibit NMDA receptor-mediated calcium influx.
  • Enhancement of Synaptic Plasticity :
    • A series of electrophysiological experiments demonstrated that (S)-FMMA treatment increased the magnitude of LTP in hippocampal slices. This effect was dose-dependent, suggesting a direct relationship between concentration and synaptic efficacy .
  • Impact on Neurotransmitter Levels :
    • Analysis of neurotransmitter levels post-treatment with (S)-FMMA revealed an increase in glutamate and a decrease in GABA levels, indicating a potential shift towards excitatory neurotransmission which could facilitate learning processes .

Comparison with Related Compounds

Compound NameStructureBiological Activity
2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acidNon-chiral variantReduced receptor affinity
2-Amino-2-(4-fluoro-3-methoxyphenyl)propanoic acidAdditional methyl groupAltered metabolic stability
2-Amino-2-(4-fluoro-3-methoxyphenyl)butanoic acidAdditional ethyl groupEnhanced lipophilicity

(S)-FMMA is unique due to its chiral nature, which allows for specific interactions with biological targets that are not present in its non-chiral counterparts. This specificity may lead to enhanced therapeutic effects while minimizing side effects associated with racemic mixtures .

Q & A

Q. How can computational tools guide the design of derivatives with improved potency?

  • Methodology : Quantum mechanical calculations (DFT) optimize substituent electronic effects. AI-driven retrosynthesis platforms (e.g., Pistachio) predict feasible routes for novel analogs. Free-energy perturbation (FEP) simulations prioritize candidates with ∆∆G < -2 kcal/mol for synthesis .

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